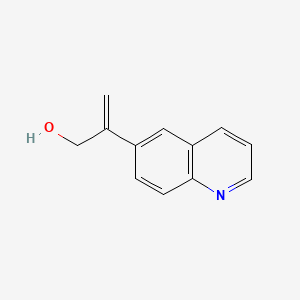
2-(Quinolin-6-yl)prop-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Quinolin-6-yl)prop-2-en-1-ol is an organic compound that features a quinoline ring attached to a propenol group Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-6-yl)prop-2-en-1-ol typically involves the reaction of quinoline derivatives with appropriate propenol precursors. One common method includes the condensation of quinoline-6-carbaldehyde with propenol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form quinolinyl-propenone derivatives.
Reduction: The compound can be reduced to form quinolinyl-propanol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Quinolinyl-propenone derivatives.
Reduction: Quinolinyl-propanol derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
科学研究应用
2-(Quinolin-6-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, catalysts, and materials with specific electronic properties.
作用机制
The mechanism of action of 2-(Quinolin-6-yl)prop-2-en-1-ol is largely dependent on its interaction with biological targets. The quinoline ring can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, disrupting cellular processes and exerting its biological effects.
相似化合物的比较
Quinoline: The parent compound, known for its antimicrobial and antimalarial properties.
Quinolin-2-one: A derivative with applications in drug synthesis and materials science.
Quinolin-6-yl-propanol: A reduced form with different biological activities.
Uniqueness: 2-(Quinolin-6-yl)prop-2-en-1-ol is unique due to the presence of both the quinoline ring and the propenol group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
生物活性
2-(Quinolin-6-yl)prop-2-en-1-ol, also known as 3-(quinolin-6-yl)prop-2-en-1-ol, is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicine and industry.
Chemical Structure and Properties
The compound features a quinoline ring connected to a prop-2-en-1-ol moiety, which contributes to its unique chemical reactivity and biological properties. The presence of the quinoline structure is particularly notable for its ability to intercalate with DNA, potentially leading to disruptions in DNA replication and transcription processes.
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- DNA Intercalation : The quinoline ring can intercalate between base pairs in DNA, inhibiting replication and transcription, which may lead to cell death.
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in cellular processes, thereby exerting pharmacological effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy has been evaluated in vitro against bacteria and fungi, suggesting potential applications in treating infections.
Anticancer Effects
The compound has shown promise as an anticancer agent. Studies highlight its ability to induce apoptosis (programmed cell death) in cancer cells by modulating critical signaling pathways such as STAT3 and NF-kB, which are involved in cell proliferation and survival .
Key Findings :
- Induction of Apoptosis : It can trigger apoptotic pathways in various cancer cell lines.
- Inhibition of Tumor Growth : Demonstrated potential in suppressing tumor angiogenesis and metastasis .
Other Biological Activities
In addition to antimicrobial and anticancer properties, this compound has been investigated for other biological activities:
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, contributing to its therapeutic potential against inflammatory diseases.
- Antioxidant Activity : Preliminary studies suggest it may possess antioxidant capabilities, which could be beneficial in preventing oxidative stress-related damage.
Case Studies
Several studies have documented the biological activity of this compound:
-
Antimicrobial Activity Study :
- Objective : Evaluate the antimicrobial efficacy against common bacterial strains.
- Results : Showed significant inhibition of growth for both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 15 to 30 µg/mL.
-
Anticancer Study :
- Objective : Assess the cytotoxic effects on breast cancer cell lines.
- Results : Induced apoptosis in MCF7 cells with an IC50 value of approximately 20 µM after 48 hours of treatment.
Comparative Analysis with Similar Compounds
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Strong | DNA intercalation, enzyme inhibition |
| Quinoline | Strong | Moderate | DNA intercalation |
| Quinolin-2-one | Moderate | Strong | Enzyme inhibition |
属性
CAS 编号 |
2056020-57-4 |
|---|---|
分子式 |
C12H11NO |
分子量 |
185.22 g/mol |
IUPAC 名称 |
2-quinolin-6-ylprop-2-en-1-ol |
InChI |
InChI=1S/C12H11NO/c1-9(8-14)10-4-5-12-11(7-10)3-2-6-13-12/h2-7,14H,1,8H2 |
InChI 键 |
FDPZMSMONRHEJS-UHFFFAOYSA-N |
规范 SMILES |
C=C(CO)C1=CC2=C(C=C1)N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















